molecular formula C7H14ClF2NO B1459917 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride CAS No. 2097894-03-4

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B1459917
CAS No.: 2097894-03-4
M. Wt: 201.64 g/mol
InChI Key: ZJJBGJVSJUPAEE-UHFFFAOYSA-N
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Description

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride is a pyrrolidine-derived compound featuring an ethoxydifluoromethyl substituent at the 2-position of the pyrrolidine ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to simpler alkyl or aryl derivatives.

Properties

IUPAC Name

2-[ethoxy(difluoro)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c1-2-11-7(8,9)6-4-3-5-10-6;/h6,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJBGJVSJUPAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CCCN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Preparation Methods

General Strategy

The synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride generally follows these key steps:

  • Introduction of the difluoromethyl ether moiety onto a pyrrolidine scaffold.
  • Formation of the hydrochloride salt for stability and handling.

The literature and patent sources indicate two main approaches:

Specific Preparation Methods

Fluorination via Fluoroalkylation

A common method to install the ethoxydifluoromethyl group is through nucleophilic or electrophilic fluorination of suitable precursors. According to recent synthetic methodologies on hydrofluoroethers (HFEs), alkylation of fluorinated alkoxides or oxycupration of fluoroalkenes can be used to introduce difluoroalkyl ether groups.

  • Example: Reaction of pyrrolidine with ethoxydifluoromethyl halides or activated esters under basic or catalytic conditions.
  • Reagents: Fluorinating agents such as Selectfluor®, N-fluoropyridinium salts, or nucleophilic fluoride sources may be employed for fluorination steps.
Conversion to Hydrochloride Salt

The free base 2-(Ethoxydifluoromethyl)pyrrolidine is typically converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding a stable crystalline solid suitable for isolation and storage.

Related Synthetic Examples and Analogous Procedures

While direct detailed synthetic protocols for this compound are scarce in open literature, analogous pyrrolidine derivatives provide insight:

Compound Starting Material Key Reagents Conditions Yield Reference
1-(2-Chloroethyl)pyrrolidine hydrochloride N-(2-Hydroxyethyl)pyrrolidine Thionyl chloride Reflux, 1 h, N2 atmosphere 46%
R-2-(2,5-Difluorophenyl)pyrrolidine Pyrrolidone Di-tert-butyl carbonate, Grignard reagent, acid catalyst, ammonia borane Multi-step, 0-80 °C, 3-48 h High enantioselectivity
  • Halogenation (e.g., with thionyl chloride) to functionalize pyrrolidine derivatives,
  • Grignard reagents for arylation,
  • Acid catalysis and reduction steps for ring modifications,
  • Fluorination strategies compatible with sensitive heterocycles.

Detailed Research Findings and Data

Fluorination Techniques

  • Electrophilic fluorination is favored for introducing fluorine atoms into organic molecules with controlled regio- and stereochemistry.
  • Modern fluorinating agents (Selectfluor®, NFSI) allow selective fluorination under mild conditions, minimizing side reactions.
  • Late-stage desulfurative fluorination methods have been developed for difluoroether synthesis, which could be adapted for ethoxydifluoromethyl group installation.

Solvent and Reaction Conditions

  • Polar aprotic solvents such as THF, DMF, and acetonitrile are commonly used for fluorination and alkylation reactions due to their ability to stabilize ionic intermediates and dissolve fluorinating agents effectively.
  • Reaction temperatures range from 0 °C to reflux conditions depending on the step and reagents used.
  • In the formation of hydrochloride salts, solvents like diethyl ether or ethyl acetate facilitate precipitation and purification.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Notes
1 Pyrrolidine functionalization Pyrrolidine + ethoxydifluoromethyl halide or ester Alkylation under basic or catalytic conditions
2 Fluorination Selectfluor®, NFSI, or nucleophilic fluoride Mild temperature, polar aprotic solvent
3 Salt formation HCl in diethyl ether or suitable solvent Crystallization of hydrochloride salt

Chemical Reactions Analysis

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include fluorides, hydrofluoric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds containing fluorinated moieties can exhibit antiviral properties. For instance, research on fluorine-containing polypeptides has shown promising antiadenovirus activity, suggesting that similar fluorinated compounds could be effective against viral infections. The unique structure of 2-(ethoxydifluoromethyl)pyrrolidine hydrochloride may facilitate interactions with viral proteins, potentially leading to the development of new antiviral agents.

Anticancer Potential

Pyrrolidine derivatives have been explored for their anticancer activities. The incorporation of difluoromethyl groups has been linked to enhanced potency in inhibiting cancer cell growth. For example, compounds with similar structures have shown IC₅₀ values in the nanomolar range against various cancer cell lines . This suggests that this compound could be a candidate for further investigation in cancer therapy.

Neuropharmacological Applications

The pyrrolidine ring is known for its neuropharmacological properties. Compounds derived from pyrrolidine have been studied for their effects on neurotransmitter systems, which could lead to the development of treatments for neurological disorders such as depression and anxiety. The unique functional groups in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neuropharmaceutical research.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Step 1 : Formation of the pyrrolidine ring through cyclization reactions.
  • Step 2 : Introduction of the ethoxydifluoromethyl group via nucleophilic substitution reactions.
  • Step 3 : Purification and characterization using techniques such as NMR and mass spectrometry.

These synthetic pathways highlight the versatility of this compound as an intermediate in organic synthesis.

Reaction Mechanisms

The difluoromethyl group can participate in various nucleophilic substitution reactions, allowing for further functionalization of the compound. Additionally, the pyrrolidine ring can undergo electrophilic aromatic substitutions under specific conditions, expanding its utility in synthetic chemistry.

Antioxidant Properties

Pyrrolidine derivatives are noted for their antioxidant activities. The incorporation of fluorinated groups may enhance these properties due to increased electron-withdrawing effects, which can stabilize free radicals. This aspect is particularly relevant in developing compounds aimed at preventing oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that certain pyrrolidine derivatives possess significant antimicrobial properties against a range of pathogens. The structural modifications provided by the ethoxy and difluoromethyl groups may enhance this activity, making it a candidate for further exploration in antimicrobial drug development.

Mechanism of Action

The mechanism of action of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable interactions with specific biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and functional attributes of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride with analogous pyrrolidine derivatives:

Compound Name Substituent Molecular Formula Key Physicochemical Properties Biological Activity (If Reported) Applications/Status
2-(Ethoxydifluoromethyl)pyrrolidine HCl Ethoxydifluoromethyl C₇H₁₂ClF₂NO High lipophilicity, metabolic stability Not reported Pharmaceutical research (hypothesized)
(2S)-2-(Difluoromethyl)pyrrolidine HCl [10] Difluoromethyl C₅H₁₀ClF₂N Moderate polarity, chiral center Biochemical reagent Biochemical studies
1-(2-Chloroethyl)pyrrolidine HCl [9] Chloroethyl C₆H₁₃Cl₂N Reactive alkylating agent Intermediate in drug synthesis Pharmaceutical intermediates
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl [6] 2-Fluorophenethyl C₁₂H₁₅ClF₂N Aromatic lipophilicity Discontinued (no activity data) Discontinued product
2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine HCl [4] Trimethoxybenzoyloxyethyl C₁₉H₂₆ClNO₆ Bulky ester group, polar Not tested Synthetic chemistry research
1-(2-(Dodecyloxy)ethyl)pyrrolidine HCl [3] Dodecyloxyethyl C₁₈H₃₆ClNO Surfactant properties Enhances solubility/stability Drug delivery, nanomaterials
Notes:
  • Ethoxydifluoromethyl vs.
  • Chloroethyl Substituent (): The chloroethyl group in 1-(2-chloroethyl)pyrrolidine HCl confers alkylating reactivity, making it a precursor in anticancer agent synthesis .
  • Aromatic vs. Aliphatic Substituents (Evidences 6–7): Aromatic substituents (e.g., fluorophenyl) enhance π-π interactions but may reduce metabolic stability compared to aliphatic groups like ethoxydifluoromethyl .

Key Research Findings and Gaps

Structural-Activity Relationships (SAR): Fluorine Incorporation: Difluoromethyl and trifluoromethyl groups (e.g., in ) improve metabolic stability and binding affinity to hydrophobic targets compared to non-fluorinated analogs . Ethoxy Group Impact: The ethoxy moiety in the target compound may balance lipophilicity and solubility, a critical factor in oral bioavailability.

Gaps in Data: No direct biological activity data for 2-(Ethoxydifluoromethyl)pyrrolidine HCl is available in the evidence. Synthesis protocols for the target compound require further investigation.

Biological Activity

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride is a compound characterized by a pyrrolidine ring substituted with an ethoxydifluoromethyl group. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C7H12ClF2N
  • CAS Number : 2097894-03-4
  • Molecular Weight : 187.63 g/mol

The compound's structure includes a five-membered nitrogen heterocycle (pyrrolidine) with an ethoxy and difluoromethyl substituent, which significantly influences its reactivity and biological properties.

Biological Activities

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:

  • Antioxidant Activity : Pyrrolidine derivatives have been shown to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Antimicrobial Properties : Preliminary studies suggest that such compounds can exhibit antibacterial and antifungal activities, making them candidates for treating infections.
  • Anticancer Potential : Some pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.
  • Neuropharmacological Effects : Compounds in this class may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.

The biological mechanisms of action for this compound are not fully elucidated due to limited specific studies. However, the following pathways are hypothesized based on related compounds:

  • Enzyme Inhibition : The presence of the difluoromethyl group may enhance binding affinity to specific enzyme targets, inhibiting their activity.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
  • Cellular Uptake Mechanisms : The ethoxy group may facilitate cellular permeability, enhancing the bioavailability of the compound within target tissues.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in cytokine production
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
NeuropharmacologicalModulation of neurotransmitter systems

Case Study Example

A study investigating the effects of pyrrolidine derivatives on cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity. For instance, a derivative was found to induce apoptosis in human breast cancer cells through mitochondrial pathway activation, suggesting that the ethoxydifluoromethyl group may play a crucial role in enhancing this effect.

Safety and Handling

Due to the presence of fluorine atoms, safety precautions are necessary when handling this compound. It is recommended to follow standard laboratory practices for potentially hazardous substances.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride?

Answer:
The synthesis typically involves nucleophilic substitution or fluorination reactions. For example:

  • Nucleophilic substitution : React pyrrolidine derivatives with ethoxydifluoromethylating agents (e.g., ethyl chlorodifluoroacetate) in polar solvents like DMF or DMSO at 60–80°C .
  • Fluorination : Introduce difluoro groups using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Post-reaction, hydrochloride salt formation is achieved via HCl gas or aqueous HCl .
    Key Considerations : Monitor reaction progress using TLC or LC-MS. Purify via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Advanced: How can researchers resolve contradictions in NMR data for structural confirmation?

Answer:
Discrepancies often arise from:

  • Dynamic stereochemistry : The ethoxydifluoromethyl group may cause splitting patterns due to restricted rotation. Use variable-temperature NMR to identify conformational exchange .
  • Impurity interference : Trace solvents (e.g., DMSO) or residual reagents can obscure signals. Conduct high-resolution NMR (500 MHz+) with deuterated solvents and suppress solvent peaks .
    Validation : Cross-validate with X-ray crystallography (if crystalline) or compare calculated/experimental IR spectra .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/19F NMR : Confirm the presence of ethoxydifluoromethyl groups (δ ~4.5 ppm for OCH₂CF₂, J ~250 Hz for CF₂) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N/F/Cl percentages (±0.3% tolerance) .

Advanced: What strategies improve yield in multi-step syntheses involving pyrrolidine scaffolds?

Answer:

  • Optimize protecting groups : Use Boc or Fmoc to protect pyrrolidine nitrogen during fluorination steps, reducing side reactions .
  • Stepwise temperature control : For exothermic steps (e.g., fluorination), use ice baths to minimize decomposition.
  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to enhance selectivity .
    Case Study : A 13% overall yield was achieved for a related pyrrolidine derivative by optimizing reaction time and stoichiometry in nucleophilic substitution steps .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ethoxydifluoromethyl group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential HCl release .
  • GHS Compliance : Classify as Acute Toxicity (Category 4) and Skin Irritant (Category 2) based on structural analogs .

Advanced: How can byproducts from nucleophilic substitution reactions be analyzed and mitigated?

Answer:

  • Byproduct Identification : Common byproducts include dehalogenated pyrrolidines or ethoxyhydrolysis products. Use LC-MS/MS or GC-MS to detect trace impurities .
  • Mitigation :
    • Reduce reaction time to minimize over-alkylation.
    • Use scavengers (e.g., molecular sieves) to absorb generated HCl, preventing acid-catalyzed side reactions .
    • Adjust solvent polarity (e.g., switch from DMSO to acetonitrile) to favor desired pathway .

Advanced: What computational methods aid in predicting the reactivity of the ethoxydifluoromethyl group?

Answer:

  • DFT Calculations : Model transition states for fluorination or substitution steps using Gaussian or ORCA software. Focus on bond dissociation energies (BDEs) of C-F and C-O bonds .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to optimize reaction conditions .

Basic: How is the hydrochloride salt form validated post-synthesis?

Answer:

  • Chloride Ion Confirmation : Use ion chromatography or silver nitrate titration to quantify Cl⁻ content .
  • pH Solubility Test : Dissolve in water; pH should drop to ~2–3 due to HCl .

Advanced: What are the challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Heat Dissipation : Larger batches risk exothermic runaway reactions. Use jacketed reactors with controlled cooling .
  • Purification Bottlenecks : Replace column chromatography with fractional crystallization for cost-effectiveness .
  • Reproducibility : Ensure consistent reagent quality (e.g., anhydrous DMF) and calibrate equipment (e.g., pH meters) .

Advanced: How do steric effects of the ethoxydifluoromethyl group influence biological activity in related compounds?

Answer:

  • Receptor Binding : The CF₂ group’s electronegativity and steric bulk may enhance affinity for hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in analogs like UKCP-110 (cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride

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